![molecular formula C97H164N34O29 B14767621 Neuropeptide S (Rat) acetate](/img/structure/B14767621.png)
Neuropeptide S (Rat) acetate
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Overview
Description
Neuropeptide S (Rat) acetate is an endogenous ligand of a previously orphan G-protein-coupled receptor, now named the Neuropeptide S receptor. This compound is a 20 amino acid peptide that plays a significant role in regulating various physiological functions, including anxiety-like behaviors, learning and memory, sleep-wake rhythm, ingestion, energy balance, and drug addiction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neuropeptide S (Rat) acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure the purity and accuracy of the peptide sequence .
Chemical Reactions Analysis
Types of Reactions
Neuropeptide S (Rat) acetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine and cysteine.
Reduction: This reaction can reduce disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted analogs of this compound, each with potentially different biological activities .
Scientific Research Applications
Neuropeptide S (NPS) is a neuropeptide that has anxiolytic and memory-enhancing effects in rodents . Studies suggest that NPS can affect aggressive behavior and defensive responses . The effects of NPS have been demonstrated through intracerebroventricular (icv) and nasal applications in rats .
Anxiety and Arousal Modulation
NPS has been shown to modulate arousal and anxiety-related behaviors, acting as a stimulatory anxiolytic agent . Studies have found that NPS increases locomotor activity in mice, both in those new to test cages and those accustomed to them, as well as in animals sedated with diazepam .
Memory Enhancement
Icv application of NPS has a facilitatory effect on object discrimination . Nasal application of NPS can facilitate object discrimination in a dose-dependent manner . The memory-enhancing effect of NPS was observed in non-social contexts .
Aggressive Behavior
Research indicates that NPS can reduce inter-male aggression in rats . Icv infusion of NPS significantly reduced inter-male aggression in rats bred for low levels of anxiety . This anti-aggressive effect is likely not linked to its anxiolytic properties .
Social Behavior
Studies indicate that NPS does not alter social memory or social preference behavior .
Defensive and Risk Assessment Behaviors
NPS can attenuate defensive and risk assessment behaviors evoked by alarm pheromones in mice .
Potential Therapeutic Applications
Nasal application of NPS may be a viable therapeutic approach for treating psychiatric illnesses such as anxiety or panic disorders .
Tables of Data
Aggressive behavior of rats during resident-intruder (RI) test after icv infusion of neuropeptide S :
Behavior | LAB Vehicle | LAB NPS | HAB Vehicle | HAB NPS | NAB Vehicle | NAB NPS |
---|---|---|---|---|---|---|
Social Investigation (%) | N/A | N/A | N/A | N/A | N/A | N/A |
Cage Exploration (%) | N/A | N/A | N/A | N/A | N/A | N/A |
Aggressive Behavior (%) | 24% ± 4.2 | 14% ± 2.4 | 44% ± 8.8 | 33% ± 8.2 | 33% ± 6.8 | 26% ± 4.9 |
Immobility (%) | 3.9% ± 0.9 | 12% ± 3.0 | N/A | N/A | N/A | N/A |
*N/A = Not applicable.
*Data are presented as means ± standard error of the mean (s.e.m.).
*p < 0.05 vs. vehicle.
Case Study 1: Object Discrimination Task
In a study, rats were subjected to an object discrimination task following intracerebroventricular (icv) administration of NPS (1 nmol). Results indicated that NPS facilitated object discrimination after a 240-minute inter-exposure interval (IEI). This effect was context-dependent, as icv NPS did not prolong social memory in a social discrimination paradigm .
Case Study 2: Elevated Plus-Maze
In another experiment, the anxiolytic effect of NPS was assessed using the elevated plus-maze. Icv administration of NPS (1 nmol) demonstrated an anxiolytic effect. This anxiolytic effect was also confirmed after nasal administration of NPS (40 nmol). Subcutaneously injected NPS failed to produce corresponding behavioral effects in both the object discrimination task and the elevated plus-maze test .
Case Study 3: Resident-Intruder Test
Low-anxiety behavior (LAB) rats treated with icv NPS (1 nmol) displayed less total aggressive behavior and spent more time immobile in the resident-intruder (RI) test compared with vehicle-treated LAB rats. No significant differences between NPS- and vehicle-treated LAB residents were found in social investigation, exploration, or any other behavior investigated .
Case Study 4: Alarm Pheromone-Evoked Behaviors
Mechanism of Action
Neuropeptide S (Rat) acetate exerts its effects by binding to the Neuropeptide S receptor, a G-protein-coupled receptor. This binding activates intracellular signaling pathways, including the cyclic AMP (cAMP) pathway and the phosphatidylinositol (PI) pathway. These pathways lead to various physiological responses, such as increased arousal, reduced anxiety, and enhanced memory .
Comparison with Similar Compounds
Similar Compounds
Neuropeptide Y: Another neuropeptide involved in regulating feeding behavior and energy balance.
Orexin (Hypocretin): A neuropeptide that promotes wakefulness and regulates appetite.
Substance P: A neuropeptide involved in pain perception and inflammatory responses
Uniqueness
Neuropeptide S (Rat) acetate is unique due to its dual role in promoting arousal and reducing anxiety, which is not commonly observed in other neuropeptides. Its specific receptor, the Neuropeptide S receptor, also distinguishes it from other neuropeptides that may share similar functions but act through different receptors .
Properties
Molecular Formula |
C97H164N34O29 |
---|---|
Molecular Weight |
2270.6 g/mol |
IUPAC Name |
acetic acid;(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C95H160N34O27.C2H4O2/c1-49(2)73(127-71(137)44-111-78(141)65(42-69(101)135)125-84(147)61(31-21-39-110-95(106)107)120-86(149)63(123-77(140)55(99)46-130)40-53-22-9-7-10-23-53)89(152)113-43-70(136)115-66(47-131)79(142)112-45-72(138)128-74(50(3)4)90(153)121-57(27-14-17-35-97)81(144)117-58(28-15-18-36-98)85(148)129-75(52(6)133)91(154)126-67(48-132)88(151)124-64(41-54-24-11-8-12-25-54)87(150)119-60(30-20-38-109-94(104)105)82(145)118-59(29-19-37-108-93(102)103)80(143)114-51(5)76(139)116-56(26-13-16-34-96)83(146)122-62(92(155)156)32-33-68(100)134;1-2(3)4/h7-12,22-25,49-52,55-67,73-75,130-133H,13-21,26-48,96-99H2,1-6H3,(H2,100,134)(H2,101,135)(H,111,141)(H,112,142)(H,113,152)(H,114,143)(H,115,136)(H,116,139)(H,117,144)(H,118,145)(H,119,150)(H,120,149)(H,121,153)(H,122,146)(H,123,140)(H,124,151)(H,125,147)(H,126,154)(H,127,137)(H,128,138)(H,129,148)(H,155,156)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110);1H3,(H,3,4)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-,74-,75-;/m0./s1 |
InChI Key |
OVWCZWKHAAEGAK-LNQGKZRYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N)O.CC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N.CC(=O)O |
Origin of Product |
United States |
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